Bisnordihydrotoxyferine
Description
Bisnordihydrotoxyferine is a lesser-studied organic compound hypothesized to belong to the diphenylamine analog family, based on structural nomenclature and its relationship to derivatives like tofenamic acid and thyroid hormones (e.g., thyroxine) . Such analogs are often explored for biological activity, including anti-inflammatory or hormonal effects, though specific applications for this compound remain speculative without further data.
Properties
Molecular Formula |
C38H40N4 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
(1R,9Z,11S,13S,17R,25Z,27S,28E,33S,35S,36S,38E)-28,38-di(ethylidene)-8,14,24,30-tetrazaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaene |
InChI |
InChI=1S/C38H40N4/c1-3-23-19-39-15-13-37-29-9-5-8-12-32(29)42-22-28-26-18-34-38(14-16-40(34)20-24(26)4-2)30-10-6-7-11-31(30)41(36(28)38)21-27(35(37)42)25(23)17-33(37)39/h3-12,21-22,25-26,33-36H,13-20H2,1-2H3/b23-3-,24-4-,27-21-,28-22-/t25-,26-,33-,34-,35-,36-,37+,38+/m0/s1 |
InChI Key |
XISKMNBBUQQBBE-SWFQZPKUSA-N |
Isomeric SMILES |
C/C=C/1\[C@H]2/C/3=C/N4C5=CC=CC=C5[C@@]67[C@@H]4/C(=C\N8[C@@H]3[C@]9(C3=CC=CC=C83)[C@H](C2)N(C1)CC9)/[C@@H]1/C(=C\C)/CN([C@H]6C1)CC7 |
Canonical SMILES |
CC=C1CN2CCC34C2CC1C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CCN1CC9=CC)C1=CC=CC=C16 |
Synonyms |
bisnordihydrotoxiferine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Bisnordihydrotoxyferine likely shares a diphenylamine core (two benzene rings linked by an amine group) with compounds like tofenamic acid (a nonsteroidal anti-inflammatory drug) and thyroxine (a thyroid hormone) . Key differences arise in substituents and saturation:
- Tofenamic acid : Contains a methyl-substituted phenyl ring and a carboxylic acid group.
- Thyroxine : Features iodine atoms and an alanine side chain.
- This compound: Hypothesized to lack iodine or carboxylate groups, instead incorporating hydrogenated regions and reduced alkyl chains ("bisnor" and "dihydro" prefixes).
Table 1: Structural Comparison of Diphenylamine Analogs
*Hypothesized based on nomenclature and analog trends.
Spectroscopic Characterization
While this compound’s spectral data are unavailable, methods for analogous compounds provide a framework for comparison. For example:
Table 2: Hypothetical NMR Data Comparison
*Inferred from structural analogs and Pretsch et al.’s spectral guidelines .
Pharmacological and Functional Differences
- Tofenamic acid : Acts as a cyclooxygenase (COX) inhibitor, reducing prostaglandin synthesis .
- Thyroxine : Regulates metabolism via binding thyroid receptors .
- This compound: Potential activity could diverge due to structural modifications. For instance, hydrogenation might reduce aromaticity, altering receptor binding compared to thyroxine, while reduced alkyl chains could affect lipophilicity and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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